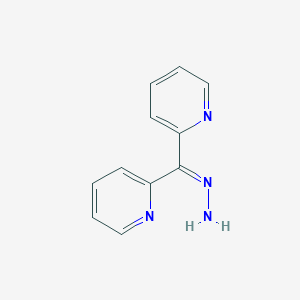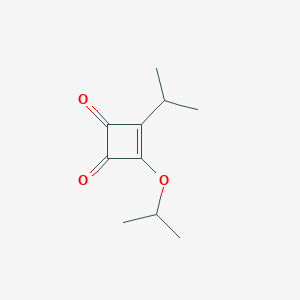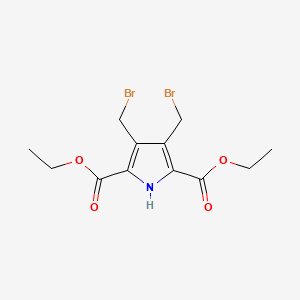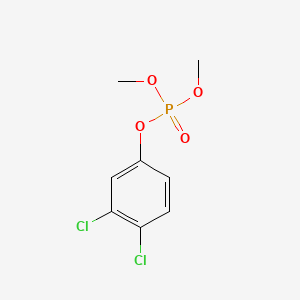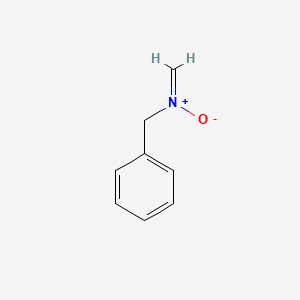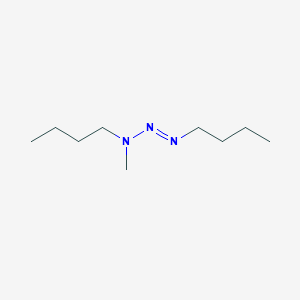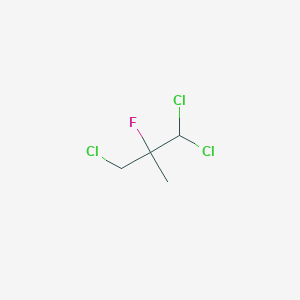
1,1,3-Trichloro-2-fluoro-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-2-fluoro-2-methylpropane is an organic compound with the molecular formula C4H6Cl3F It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2-fluoro-2-methylpropane typically involves the halogenation of 2-methylpropane. One common method is the radical halogenation process, where 2-methylpropane is reacted with chlorine and fluorine in the presence of ultraviolet light. The reaction proceeds through a series of initiation, propagation, and termination steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trichloro-2-fluoro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-2-fluoro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research on its potential use as a pharmaceutical intermediate or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-Trichloro-2-fluoro-2-methylpropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways
Eigenschaften
CAS-Nummer |
77753-34-5 |
|---|---|
Molekularformel |
C4H6Cl3F |
Molekulargewicht |
179.44 g/mol |
IUPAC-Name |
1,1,3-trichloro-2-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl3F/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
InChI-Schlüssel |
JWKKHLBLLMQGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(C(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


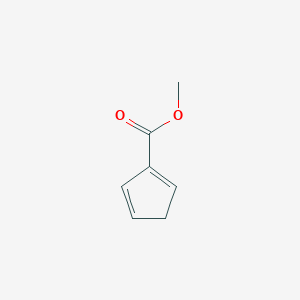
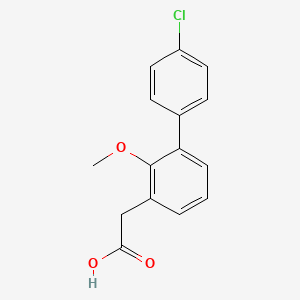
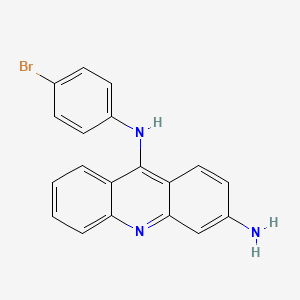
![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
